

Spectroscopic Profile of Dehydrodihydroionol: A Technical Guide

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Compound of Interest

Compound Name: Dehydrodihydroionol

Cat. No.: B15349628

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dehydrodihydroionol**, a significant flavor and fragrance compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification and characterization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for **Dehydrodihydroionol**.

^1H NMR Data

A specific ^1H NMR spectrum for **Dehydrodihydroionol** was not available in the searched resources. The following table presents predicted ^1H NMR chemical shifts. These values are calculated based on the chemical structure and should be used as a reference for experimental verification.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H on C=C (vinyl)	5.5 - 6.0	Multiplet	2H
H on C-O	3.5 - 4.0	Multiplet	1H
H on C adjacent to C=C	2.0 - 2.5	Multiplet	2H
H on CH ₂	1.4 - 1.8	Multiplet	4H
H on CH ₃ (vinyl)	1.6 - 1.8	Singlet	3H
H on CH ₃ (gem-dimethyl)	0.9 - 1.1	Singlet	6H
H on CH ₃ (secondary)	1.1 - 1.3	Doublet	3H
OH	Variable	Singlet (broad)	1H

¹³C NMR Data

Quantitative ¹³C NMR data for **Dehydrodihydroionol** was not found in the available search results. The table below outlines the expected chemical shift ranges for the carbon atoms in the molecule based on its structure.

Carbon	Expected Chemical Shift (ppm)
C=C (vinyl)	120 - 140
C-O	60 - 70
C (quaternary, gem-dimethyl)	30 - 40
CH ₂	20 - 40
CH ₃ (vinyl)	15 - 25
CH ₃ (gem-dimethyl)	25 - 35
CH ₃ (secondary)	20 - 30

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The table below lists the characteristic IR absorption bands expected for **Dehydrodihydroionol**.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H (alcohol)	3200 - 3600	Strong, Broad
C-H (sp ³ hybridized)	2850 - 3000	Strong
C=C (alkene)	1640 - 1680	Medium
C-O (alcohol)	1050 - 1260	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected key mass-to-charge ratio (m/z) peaks for **Dehydrodihydroionol** are presented below.

m/z	Interpretation
194	[M] ⁺ (Molecular Ion)
179	[M - CH ₃] ⁺
176	[M - H ₂ O] ⁺
121	Fragmentation of the cyclohexadiene ring

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data were not explicitly available in the searched literature. However, a general workflow for obtaining such data is described below.

General Spectroscopic Analysis Workflow

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